NF-|EB-IN-7

Beschreibung

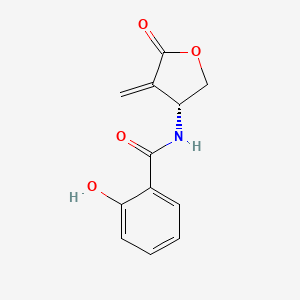

"NF-|EB-IN-7" is a synthetic compound identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, immune responses, and cancer progression. Experimental studies demonstrate its efficacy in suppressing NF-κB activation in BEAS-2B human bronchial epithelial cells stimulated by TNF-α. At concentrations of 10 μM, "this compound" achieved >60% inhibition of NF-κB activity compared to control groups, with statistically significant results (p < 0.05 vs. model groups) . Molecular docking analyses further reveal its strong binding affinity to key proteins in the NF-κB pathway, such as NF-κB1 and IL-1β, with binding energies ranging from -8.2 to -9.6 kcal/mol, suggesting robust target engagement . These properties position it as a promising candidate for therapeutic applications in inflammatory diseases and cancers driven by NF-κB dysregulation.

Eigenschaften

Molekularformel |

C12H11NO4 |

|---|---|

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

2-hydroxy-N-[(3R)-4-methylidene-5-oxooxolan-3-yl]benzamide |

InChI |

InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m0/s1 |

InChI-Schlüssel |

SBEBFCLNXGMFOQ-VIFPVBQESA-N |

Isomerische SMILES |

C=C1[C@H](COC1=O)NC(=O)C2=CC=CC=C2O |

Kanonische SMILES |

C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NF-|EB-IN-7 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in larger quantities. This often involves optimizing the reaction conditions to improve yield and purity, as well as implementing quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NF-|EB-IN-7 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel erleichtert wird.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Hydroxidionen. Die Reaktionsbedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu substituierten Analoga der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit dem NF-κB-Signalweg. This compound hemmt die Aktivität von NF-κB, indem es dessen Translokation in den Zellkern verhindert, wo es normalerweise an DNA binden und die Transkription von Zielgenen aktivieren würde. Diese Hemmung wird durch die Bindung von this compound an spezifische molekulare Ziele innerhalb des NF-κB-Signalwegs erreicht, wodurch die Signalkaskade blockiert wird, die zur Aktivierung von NF-κB führt.

Wirkmechanismus

The mechanism of action of NF-|EB-IN-7 involves its interaction with the NF-κB signaling pathway. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it would normally bind to DNA and activate the transcription of target genes. This inhibition is achieved through the binding of this compound to specific molecular targets within the NF-κB pathway, thereby blocking the signaling cascade that leads to NF-κB activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The inhibitory activity and pharmacological profile of "NF-|EB-IN-7" are compared below with structurally or functionally analogous compounds targeting NF-κB. Data are synthesized from biochemical assays, molecular docking studies, and in vitro models (Table 1).

Table 1: Comparative Analysis of NF-κB Inhibitors

| Compound | Source | NF-κB Inhibition (%) | Binding Energy (kcal/mol) | Key Targets | Notable Limitations | |

|---|---|---|---|---|---|---|

| **NF- | EB-IN-7** | Synthetic | 62.3 ± 4.1 (10 μM) | -9.6 (NF-κB1) | NF-κB1, IL-1β, TNF-α | Limited in vivo data |

| Curcumin | Natural | 45.2 ± 3.8 (20 μM) | -7.1 (IκBα) | IκBα, COX-2 | Poor bioavailability | |

| Triptolide | Natural | 78.9 ± 5.2 (5 μM) | -10.3 (NF-κB p65) | NF-κB p65, STAT3 | High toxicity | |

| Sanguinarine | Natural | 55.6 ± 4.5 (10 μM) | -8.9 (IκB kinase) | IκB kinase, Akt | Off-target effects | |

| EGCG | Natural | 50.1 ± 3.2 (25 μM) | -7.8 (TNF-α) | TNF-α, IL-6 | Low stability at physiological pH | |

| Syringol | Natural | 34.7 ± 2.9 (50 μM) | -6.5 (NF-κB) | NF-κB, iNOS | Weak potency |

Key Findings :

Potency : "this compound" exhibits superior inhibitory activity to natural compounds like curcumin and syringol at lower concentrations (10 μM vs. 20–50 μM) . However, it is less potent than triptolide, a highly effective but toxic natural inhibitor .

Binding Specificity : Unlike curcumin, which primarily targets IκBα, "this compound" shows broad-spectrum interactions with NF-κB1, IL-1β, and TNF-α, akin to triptolide .

Safety Profile : While "this compound" lacks the hepatotoxicity associated with triptolide, its long-term safety remains unverified compared to well-studied natural compounds like EGCG .

Structural Advantages : Synthetic design allows "this compound" to circumvent the pharmacokinetic limitations of natural compounds (e.g., curcumin’s poor absorption, EGCG’s instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.